4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid
CAS No.:
Cat. No.: VC14524641
Molecular Formula: C15H11N3O2S
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11N3O2S |
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Molecular Weight | 297.3 g/mol |
IUPAC Name | 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C15H11N3O2S/c19-14(20)10-3-5-12(6-4-10)17-15-18-13(9-21-15)11-2-1-7-16-8-11/h1-9H,(H,17,18)(H,19,20) |
Standard InChI Key | VOAGRCWYJDZBFU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
4-(4-Pyridin-3-yl-thiazol-2-ylamino)-benzoic acid features a benzoic acid backbone substituted at the para position with an amino-linked thiazole ring. The thiazole’s 4-position is further connected to a pyridine ring at its 3-position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for binding to biological targets such as DNA or enzymes .
Molecular Formula and Weight
Key Functional Groups
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Benzoic acid: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.
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Thiazole: A five-membered ring containing nitrogen and sulfur, known to enhance metabolic stability and bioavailability.
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Pyridine: Aromatic nitrogen heterocycle contributing to base-pair interactions and metal coordination .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of pyridine-thiazole hybrids typically involves multi-step reactions:
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Thiazole formation: Cyclization of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .
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Coupling reactions: Amide bond formation between the thiazole-amine and benzoic acid derivatives using carbodiimide crosslinkers (e.g., EDC, DCC).
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Pyridine introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety .
Example Reaction Scheme
Physicochemical Profile
Property | Value/Description | Source Compound Analogy |
---|---|---|
Boiling point | ~546.7°C | |
Flash point | ~284.4°C | |
Solubility | Low in water; soluble in DMSO, DMF | |
LogP | ~3.7 (indicative of moderate lipophilicity) |
Biological Activity and Mechanisms
Hypothesized Activity of 4-(4-Pyridin-3-yl-thiazol-2-ylamino)-Benzoic Acid
Structural similarities suggest:
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DNA intercalation: Planar regions may disrupt DNA replication.
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Enzyme inhibition: Potential targeting of topoisomerases or kinases .
Antimicrobial Properties
Thiazole derivatives are known for broad-spectrum antimicrobial activity. For instance:
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2-Aminothiazoles: Effective against prion diseases via misfolded protein inhibition .
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Pyridine-thiazole hybrids: Disrupt microbial cell wall synthesis.
Computational and Structural Insights
QSAR Modeling
Quantitative structure-activity relationship (QSAR) studies on analogs reveal:
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Hydrophobic substituents (e.g., bromophenyl groups) enhance anticancer activity .
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Electron-donating groups (e.g., hydroxyl) improve solubility but may reduce membrane permeability .
Key Parameters from Hansch Analysis
Where = lipophilicity, = electronic effects .
Molecular Docking
Docking studies suggest high affinity for:
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PARP1 active site: Hydrogen bonding with Glu988 and π-stacking with Tyr907 .
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DNA minor groove: Stabilized by van der Waals interactions .
Applications and Future Directions
Therapeutic Applications
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Oncology: Selective cytotoxicity against leukemia and solid tumors .
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Antimicrobials: Combating drug-resistant pathogens via novel mechanisms.
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Neurology: Prion disease modulation (extrapolated from thiazole activity) .
Industrial Relevance
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